9-Acridinecarboxylic acid
Overview
Description
9-Acridinecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 386. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Analysis of Acridine-Peptide Conjugates :
- A novel synthesis method for 9-anilinoacridine-4-carboxylic acid was developed, enabling the creation of acridine-peptide conjugates. These conjugates are useful in the discovery of structure-specific nucleic acid ligands via affinity chromatography selection with mass spectrometric detection (Carlson & Beal, 2000).
Chemiluminescent Properties for Diagnostic Applications :
- 9-Acridinecarboxylic acid derivatives have been used in chemiluminescent (CL) indicators for modern medical diagnostics, including chemiluminescence and electrochemiluminescence immunoassays. They offer high efficiency and kinetics of emission, with potential applications in ultra-sensitive luminescence tests (Czechowska et al., 2017).
Photoactive Precursors for Neurotransmitter Release :
- This compound derivatives were studied as photoactive precursors for the release of neurotransmitter amino acids. They showed promise in releasing active molecules under irradiation, indicating potential applications in controlled drug release and phototherapy (Piloto et al., 2013).
DNA Biopolymer Interactions :
- The interaction of acridine derivatives with DNA has been studied, revealing that these compounds can bind to DNA and interfere with its functions, which is crucial in understanding their mutagenicity and carcinogenicity (Shukla, Mishra, & Tiwari, 2006).
Sensing and Speciation Studies :
- 9-Acridone-4-carboxylic acid was identified as an efficient Cr(III) fluorescent sensor, enabling trace level detection and estimation of chromium in solutions. This has implications for environmental monitoring and analysis (Karak et al., 2011).
Mechanism of Action
Target of Action
The primary target of 9-Acridinecarboxylic acid is double-stranded DNA (dsDNA) . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, affecting processes such as replication and transcription.
Mode of Action
This compound interacts with its target, dsDNA, by intercalation . Intercalation involves the insertion of the planar acridine ring system of the compound between the base pairs of the DNA helix . This can cause structural changes in the DNA, potentially leading to inhibition of DNA replication and transcription.
Result of Action
The interaction of this compound with dsDNA can lead to the inhibition of DNA replication and transcription . This can result in the inhibition of cell growth and proliferation.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the compound exhibits different fluorescence properties at acidic and alkaline conditions . At acidic conditions, it exists in a zwitterionic form with an emission centered at 480 nm, while at alkaline conditions, it exists in an anionic form with an emission centered at 430 nm . As the pH decreases, protonation of the heterocyclic N atom causes a red shift in the fluorescence peak and a decrease in fluorescence lifetime .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
9-Acridinecarboxylic acid plays a significant role in biochemical reactions, particularly as a DNA intercalator. It has been used to capture double-stranded DNAs (dsDNAs) duplex from solutions . The compound interacts with various enzymes and proteins, including α-amylase and α-glucosidase, and has been studied for its inhibition kinetics, structure-activity relationship (SAR), cytotoxicity, antitumor activity, and docking of ((benzyltriazolyl)methyl)acridine carboxamides . These interactions highlight the compound’s potential in biochemical research and therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a DNA intercalator, it can affect the transcription and replication processes by inserting itself between DNA base pairs, thereby disrupting the normal function of the DNA . This disruption can lead to changes in gene expression and cellular metabolism, potentially resulting in cytotoxic effects. The compound’s impact on cell signaling pathways and gene expression makes it a valuable tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to intercalate into DNA, thereby affecting the DNA’s structure and function . This intercalation can inhibit or activate various enzymes involved in DNA replication and transcription. Additionally, the compound’s interactions with proteins and other biomolecules can lead to changes in gene expression and cellular function. The precise binding interactions and enzyme inhibition or activation mechanisms are crucial for understanding the compound’s effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to changes in its efficacy and potential cytotoxicity, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism. Studies have shown that this compound can affect the activity of enzymes involved in glycolysis and other metabolic pathways, leading to changes in cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. Understanding these interactions is essential for determining the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Studies have shown that this compound can localize to the nucleus, where it exerts its effects on DNA and gene expression.
Properties
IUPAC Name |
acridine-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRYQBAAHMBIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201524 | |
Record name | 9-Acridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-90-3 | |
Record name | 9-Acridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Acridinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Acridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5336-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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